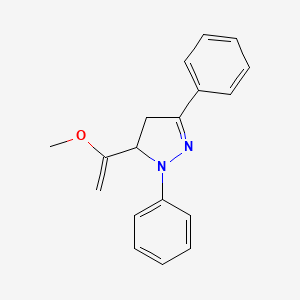
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is a chemical compound that features a cyclopentadiene ring attached to an octanyl group, which is further linked to an ethyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate typically involves the reaction of cyclopenta-1,3-diene with an octanyl halide under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The cyclopentadiene ring can participate in π-π interactions with aromatic residues in proteins, while the ethyl carbonate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
- 1-(Cyclopenta-1,3-dien-1-yl)propan-2-yl ethyl carbonate
- Cyclopenta-1,3-dien-1-ol
- 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
Comparison: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is unique due to its longer alkyl chain (octanyl group) compared to similar compounds. This structural difference can influence its physical properties, reactivity, and potential applications. For instance, the longer alkyl chain may enhance its solubility in non-polar solvents and affect its interaction with biological membranes.
Propriétés
Numéro CAS |
58147-98-1 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
1-cyclopenta-1,3-dien-1-yloctan-2-yl ethyl carbonate |
InChI |
InChI=1S/C16H26O3/c1-3-5-6-7-12-15(19-16(17)18-4-2)13-14-10-8-9-11-14/h8-10,15H,3-7,11-13H2,1-2H3 |
Clé InChI |
JGNPKICUJXCNFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC1=CC=CC1)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


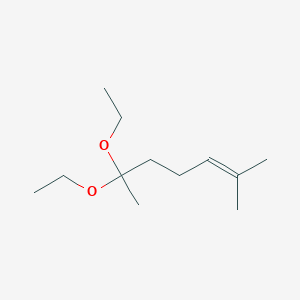
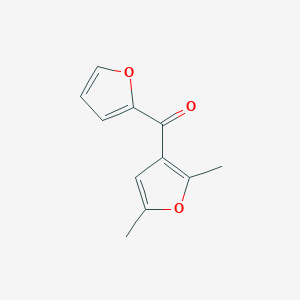
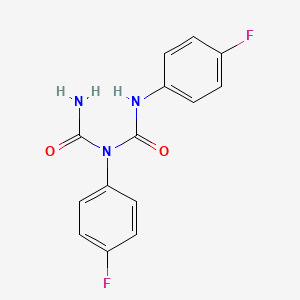

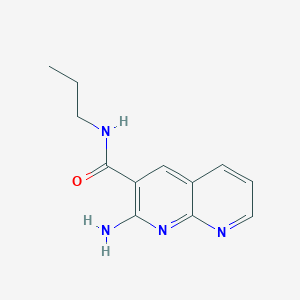

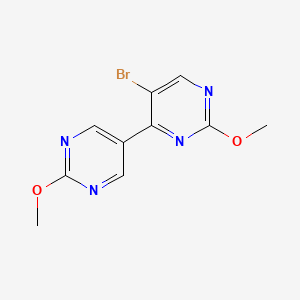
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
